5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly as inhibitors of specific protein kinases, including Janus Kinase 3. This compound has been investigated for its immunosuppressive properties and its ability to treat various autoimmune diseases and cancers .
This compound is classified under heterocyclic organic compounds, specifically within the pyrimidine family. The presence of fluorine in its structure enhances its biological activity and selectivity towards certain biological targets. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential as a pharmaceutical agent .
The synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods, primarily involving multi-step organic reactions. A common approach involves the cyclization of appropriate precursors that contain both pyrrole and pyrimidine moieties.
Recent studies have demonstrated effective methods for synthesizing this compound with improved yields and purity, utilizing modern synthetic techniques such as microwave-assisted synthesis and solvent-free reactions .
The molecular formula of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C_7H_6FN_5. Its structure features a fluorine atom at the 5-position of the pyrrole ring and an amine functional group at the 4-position of the pyrimidine ring.
5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are generally facilitated by standard organic reaction conditions including the use of bases or acids depending on the nature of the reaction being performed.
The primary mechanism of action for 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its role as an inhibitor of Janus Kinase 3. By binding to this kinase, the compound disrupts signaling pathways crucial for immune cell function.
Research indicates that inhibition of Janus Kinase 3 can lead to decreased proliferation of T cells and modulation of immune responses, making this compound a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are employed to characterize these properties accurately.
5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has significant potential in scientific research:
Fragment-based deep generative models have revolutionized the design of pyrrolo[2,3-d]pyrimidine derivatives with targeted biological activities. The SyntaLinker platform exemplifies this approach, employing a conditional transformer neural network trained on kinase inhibitor fragments to generate novel scaffolds. In one application, researchers used the TBK1 inhibitor MRT67307 as the fragment input, leading to the de novo design of a bicyclic pyrrolo[2,3-d]pyrimidine core that exhibited nanomolar inhibitory activity (IC~50~ = 66.7 nM) against TBK1. Subsequent medicinal chemistry optimization yielded compound 7l with significantly enhanced potency (IC~50~ = 22.4 nM in enzymatic assays) [1].
Table 1: Fragment-Based Design Approaches for Pyrrolo[2,3-d]pyrimidine Optimization
Design Strategy | Key Features | Generated Compound | Biological Activity |
---|---|---|---|
SyntaLinker AI Platform | Deep generative model with kinase-focused transfer learning | Novel bicyclic pyrrolo[2,3-d]pyrimidine | TBK1 IC~50~ = 66.7 nM |
MRT67307 Fragment Input | Terminal group assembly with generated linker | Optimized compound 7l | Enhanced TBK1 inhibition (22.4 nM) |
Scaffold Hopping | Bioisosteric core replacement with retained pharmacophores | CSF1R inhibitor 12b | Low-nanomolar enzymatic activity |
Strategic fluorination at the 5-position significantly enhances the pharmacological profile of pyrrolo[2,3-d]pyrimidine derivatives by influencing electron distribution, lipophilicity, and metabolic stability. Several high-yield methods enable regioselective fluorine introduction:
Halogen Exchange (Halex) Reactions: Displacement of 5-chloro or 5-bromo precursors with inorganic fluorides (e.g., KF, CsF) in polar aprotic solvents at elevated temperatures (150-180°C) provides moderate yields (55-70%). Microwave irradiation significantly reduces reaction times from hours to minutes while improving regioselectivity [1] [10].
Direct Electrophilic Fluorination: Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on the pyrrolo[2,3-d]pyrimidine core enables direct C-H fluorination. This single-step approach requires careful temperature control (-10°C to 25°C) to prevent polyhalogenation, typically yielding 40-65% of the monofluorinated product [9].
Late-Stage Functionalization: Transition metal-mediated methods using Pd(0) or Cu(I) catalysts enable fluorination of advanced intermediates. These reactions employ silver(I) fluoride or cesium fluoroxysulfate as fluorine sources and are particularly valuable for introducing 18F isotopes in PET tracer development [10].
The 5-fluoro modification substantially impacts molecular properties, reducing cLogP by approximately 0.5 units compared to chloro analogs while maintaining planarity essential for kinase binding. In autotaxin inhibitors, this substitution decreased lipophilicity from cLogP = 7.65 (indole-based PAT-409) to cLogP ≈ 6.8 for pyrrolo[2,3-d]pyrimidine analogs, improving aqueous solubility without compromising potency [9].
Table 2: Halogenation Methods for 5-Fluoro Substitution
Method | Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Halogen Exchange (Halex) | KF/CsF, DMF/DMSO, 150-180°C, 6-24h or microwave 20-30min | 55-70% | Scalable, cost-effective reagents |
Electrophilic Fluorination | Selectfluor®/NFSI, CH~3~CN, -10°C to 25°C, 2-6h | 40-65% | Single-step, no pre-halogenation |
Transition Metal-Mediated | Pd~2~(dba)~3~/CsSO~4~F, AgF, DMF, 100°C, 12-24h | 30-50% | Enables ^18^F labeling for imaging |
The 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold presents multiple modifiable positions whose selective functionalization dictates target selectivity and potency:
N7 Nitrogen: Selective alkylation requires protection of the C4 amine, typically with acid-labile groups like tert-butoxycarbonyl (Boc). Alkylation at N7 is achieved using alkyl halides in the presence of non-nucleophilic bases (DBU, DIPEA) in DMF at 0-25°C. This modification enhances membrane permeability but may reduce solubility. In JAK3 inhibitors, N7-methylation improved cellular potency 10-fold while maintaining >3,300-fold selectivity over other JAK isoforms [6].
C4 Amine: Buchwald-Hartwig amination enables diverse arylamine installation using Pd~2~(dba)~3~/XPhos catalyst systems. This position tolerates bulky substituents like 2-((3-(acetamidomethyl)phenyl)amino)-N-methylbenzamide, which demonstrated potent FAK inhibition (IC~50~ < 50 nM) and significant in vivo tumor growth inhibition (78.6% reduction at 200 mg/kg) [3]. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining high yields (>85%).
C6 Position: Suzuki-Miyaura cross-coupling installs (hetero)aryl groups using Pd(dppf)Cl~2~ catalyst. The electron-withdrawing 5-fluoro substituent enhances reactivity at C6, enabling coupling with electron-deficient heterocycles critical for kinase binding. In CSF1R inhibitors, introducing 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl groups produced low-nanomolar inhibitors (12b) with favorable ADME properties [7].
Protection strategies are paramount for sequential functionalization. The SEM (2-(trimethylsilyl)ethoxymethyl) group effectively shields N7 during C4 and C6 modifications due to its orthogonal stability to both acidic and basic conditions, with removal using trifluoroacetic acid (TFA) in dichloromethane [7].
The synthesis of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives employs both solution-phase and solid-phase approaches, each with distinct advantages for specific applications:
Solution-Phase Synthesis
Solid-Phase Synthesis
Table 3: Comparative Analysis of Synthesis Methodologies
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scale Capacity | Multigram to kilogram (industrial) | Milligram to gram (lab-scale) |
Purification | Iterative chromatography/recrystallization required | Simple filtration/washing |
Reaction Temperature Range | -78°C to 200°C (broad) | 0°C to 120°C (limited by resin stability) |
Solvent Compatibility | Universal (including non-polar solvents) | Restricted to swelling solvents (DMF, NMP, DCM) |
Cumulative Yield (5-step) | 15-25% | 20-35% (due to excess reagent driving reactions) |
Automation Potential | Moderate (requires intermediate isolation) | High (compatible with peptide synthesizers) |
Typical Applications | Large-scale API production, halogenation reactions | Library synthesis, peptide conjugates |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: